molecular formula C11H12F2OS B14069735 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

Katalognummer: B14069735
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: BYBLYNSKBIKSST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-(difluoromethyl)-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and methylthio groups may play a role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action can include enzyme inhibition or activation, receptor binding, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one: Similar structure but with the difluoromethyl group at a different position on the phenyl ring.

    1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one: Another isomer with the difluoromethyl and methylthio groups at different positions.

Uniqueness

1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both difluoromethyl and methylthio groups provides distinct properties that can be leveraged in various research and industrial contexts.

Eigenschaften

Molekularformel

C11H12F2OS

Molekulargewicht

230.28 g/mol

IUPAC-Name

1-[3-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-9(14)7-5-4-6-8(11(12)13)10(7)15-2/h4-6,11H,3H2,1-2H3

InChI-Schlüssel

BYBLYNSKBIKSST-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=CC(=C1SC)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.